molecular formula C18H14N4O3 B2641380 ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate CAS No. 866008-72-2

ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate

Cat. No.: B2641380
CAS No.: 866008-72-2
M. Wt: 334.335
InChI Key: ZAWOWQYTBQJDQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate is a complex organic compound featuring a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the naphthyridine core, followed by functionalization to introduce the amino, cyano, and oxo groups. The final step involves esterification to attach the ethyl benzenecarboxylate moiety.

    Formation of the Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.

    Functionalization: Introduction of the amino and cyano groups can be done via nucleophilic substitution reactions, while the oxo group can be introduced through oxidation reactions.

    Esterification: The final step involves the reaction of the carboxylic acid derivative with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce the oxo group to a hydroxyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the amino or cyano groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

Ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate can be compared with other naphthyridine derivatives:

    This compound: Unique due to the presence of both cyano and amino groups.

    Ethyl 4-[7-amino-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate: Lacks the cyano group, which may affect its reactivity and binding properties.

    Ethyl 4-[7-amino-8-cyano[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate: Lacks the oxo group, which can influence its chemical stability and reactivity.

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

IUPAC Name

ethyl 4-(7-amino-8-cyano-5-oxo-1,6-naphthyridin-6-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c1-2-25-18(24)11-5-7-12(8-6-11)22-16(20)14(10-19)15-13(17(22)23)4-3-9-21-15/h3-9H,2,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWOWQYTBQJDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=C(C3=C(C2=O)C=CC=N3)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.